molecular formula C43H57N7O9 B6315268 Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc CAS No. 1802297-96-6

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc

Cat. No. B6315268
CAS RN: 1802297-96-6
M. Wt: 816.0 g/mol
InChI Key: ZSCKHDAMZKWFNT-ZPGRZCPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” is a chemical compound that has gained significant attention in the field of biological research due to its potential applications in drug delivery and targeted therapy. It is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .


Molecular Structure Analysis

The molecular formula of “this compound” is C43H57N7O9 . Its molecular weight is 815.95 g/mol . Unfortunately, the specific molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 815.95 g/mol and its molecular formula of C43H57N7O9 . It appears as a solid and its color is off-white to gray . It is soluble in DMSO .

Scientific Research Applications

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc has been used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and peptide-based drugs. It has been used as a linker to connect two peptide sequences, allowing for the synthesis of larger peptide molecules. This compound has also been used in the synthesis of peptide-based drugs, such as peptide-based antifungal agents.

Mechanism of Action

Target of Action

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells that the antibody component of the ADC is designed to recognize and bind to.

Mode of Action

The compound acts as a linker that connects the antibody to the cytotoxic drug . This linker is cleavable , meaning it can be broken down within the cell to release the drug . The cleavage of the linker occurs primarily in the lysosomes of the cell, ensuring that the cytotoxic drug is released only within the target cells .

Pharmacokinetics

The ADME properties of this compound are largely determined by the properties of the ADC it is part of. The antibody component of the ADC allows for specific binding to target cells, enhancing the bioavailability of the cytotoxic drug at the site of action. The cleavable nature of the linker ensures that the drug is primarily released within target cells, reducing systemic exposure and potential side effects .

Result of Action

The primary result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells. By releasing the drug specifically within these cells, the ADC can effectively kill the cancer cells while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the intracellular environment of the target cells. The cleavage of the linker and release of the drug is triggered by the conditions within the lysosome, including its acidic pH and the presence of proteases . Therefore, changes in these conditions could potentially affect the efficacy of the ADC.

Advantages and Limitations for Lab Experiments

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc has several advantages for lab experiments. It is a relatively easy to synthesize compound, and the reaction yields are typically high. In addition, this compound is relatively stable, allowing for the synthesis of larger peptide molecules. However, there are some limitations to using this compound in lab experiments. For instance, the reaction is sensitive to water and can be difficult to purify. In addition, this compound can be toxic at high concentrations and can cause skin irritation.

Future Directions

There are several potential future directions for the use of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc in scientific research. For instance, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential to improve the stability of peptide drugs. Finally, further research could be conducted to explore the potential of this compound to be used in the synthesis of peptide-based drugs.

Synthesis Methods

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is synthesized through a two-step reaction. The first step involves the reaction of Fmoc-Val-Cit-PAB (this compound) with NMeCH2CH2NMe (NMeCH2CH2NMe) in the presence of an acid catalyst. This reaction results in the formation of a cyclic intermediate, which is then converted to the desired this compound-NMeCH2CH2NMe-Boc product through a second reaction using a base catalyst. The overall yield of the reaction is typically around 80%.

Safety and Hazards

The safety data sheet for “Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” indicates that it is not yet fully tested . Therefore, it’s important to handle this compound with care and follow all safety guidelines when using it for research purposes.

properties

IUPAC Name

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N7O9/c1-27(2)36(48-40(54)57-26-34-32-15-10-8-13-30(32)31-14-9-11-16-33(31)34)38(52)47-35(17-12-22-45-39(44)53)37(51)46-29-20-18-28(19-21-29)25-58-41(55)49(6)23-24-50(7)42(56)59-43(3,4)5/h8-11,13-16,18-21,27,34-36H,12,17,22-26H2,1-7H3,(H,46,51)(H,47,52)(H,48,54)(H3,44,45,53)/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCKHDAMZKWFNT-ZPGRZCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.